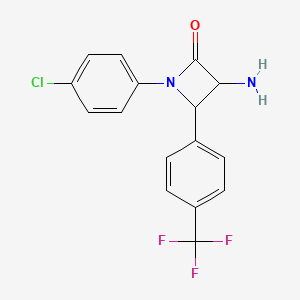
3-Amino-1-(4-chlorophenyl)-4-(4-(trifluoromethyl)phenyl)azetidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-1-(4-chlorophenyl)-4-(4-(trifluoromethyl)phenyl)azetidin-2-one is a synthetic organic compound that belongs to the azetidinone class. Azetidinones are four-membered lactams, which are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(4-chlorophenyl)-4-(4-(trifluoromethyl)phenyl)azetidin-2-one typically involves the following steps:
Formation of the Azetidinone Ring: This can be achieved through a [2+2] cycloaddition reaction between an imine and a ketene.
Introduction of Substituents: The 4-chlorophenyl and 4-(trifluoromethyl)phenyl groups can be introduced through nucleophilic substitution reactions.
Amination: The amino group can be introduced via reductive amination or other suitable amination reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvents), and ensuring high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the azetidinone ring or the aromatic substituents, leading to various reduced forms.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions (e.g., acidic or basic environments).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 3-Amino-1-(4-chlorophenyl)-4-(4-(trifluoromethyl)phenyl)azetidin-2-one can be used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology
Biologically, azetidinones are known for their antimicrobial and anti-inflammatory properties. This compound may be studied for similar activities.
Medicine
In medicine, derivatives of azetidinones are often explored for their potential as antibiotics, anti-cancer agents, and enzyme inhibitors.
Industry
Industrially, this compound could be used in the development of new materials or as a building block for the synthesis of various functionalized compounds.
Mecanismo De Acción
The mechanism of action of 3-Amino-1-(4-chlorophenyl)-4-(4-(trifluoromethyl)phenyl)azetidin-2-one would depend on its specific biological target. Generally, azetidinones can inhibit enzymes by mimicking the transition state of enzyme substrates, thereby blocking the enzyme’s activity. The molecular targets and pathways involved would vary based on the specific application (e.g., antimicrobial, anti-cancer).
Comparación Con Compuestos Similares
Similar Compounds
3-Amino-1-(4-chlorophenyl)-4-phenylazetidin-2-one: Lacks the trifluoromethyl group, which may affect its biological activity and chemical reactivity.
3-Amino-1-(4-methylphenyl)-4-(4-(trifluoromethyl)phenyl)azetidin-2-one: Has a methyl group instead of a chlorine atom, which can influence its properties.
Uniqueness
The presence of both the 4-chlorophenyl and 4-(trifluoromethyl)phenyl groups in 3-Amino-1-(4-chlorophenyl)-4-(4-(trifluoromethyl)phenyl)azetidin-2-one makes it unique. These substituents can significantly impact the compound’s electronic properties, steric effects, and overall biological activity.
Propiedades
Fórmula molecular |
C16H12ClF3N2O |
|---|---|
Peso molecular |
340.73 g/mol |
Nombre IUPAC |
3-amino-1-(4-chlorophenyl)-4-[4-(trifluoromethyl)phenyl]azetidin-2-one |
InChI |
InChI=1S/C16H12ClF3N2O/c17-11-5-7-12(8-6-11)22-14(13(21)15(22)23)9-1-3-10(4-2-9)16(18,19)20/h1-8,13-14H,21H2 |
Clave InChI |
DZYIOQCYLRLLKA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2C(C(=O)N2C3=CC=C(C=C3)Cl)N)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(E)-[(3-bromophenyl)methylidene]amino]-2,5,6-trimethyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B14772436.png)
![2-amino-N-[(3-cyanophenyl)methyl]-N-methylpropanamide](/img/structure/B14772445.png)
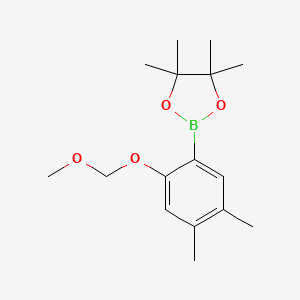
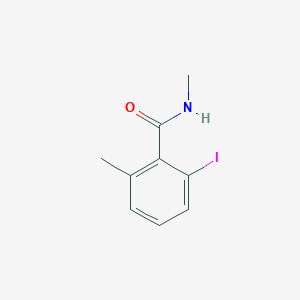
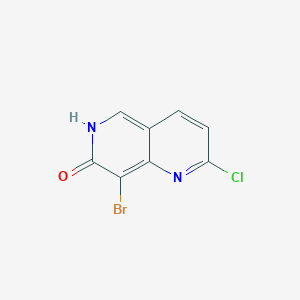


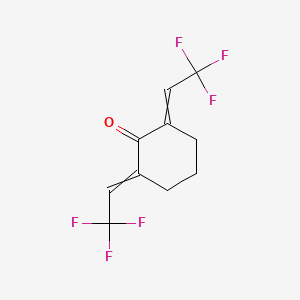
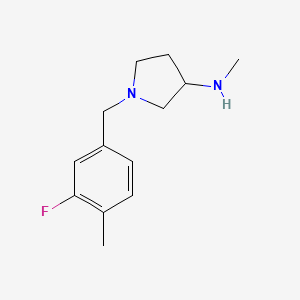
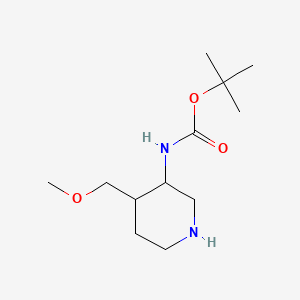
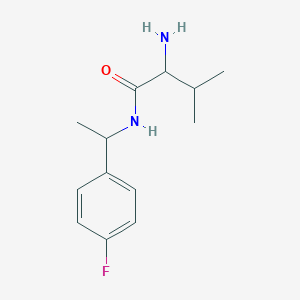
![(4S)-2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrrol-4-ol](/img/structure/B14772506.png)
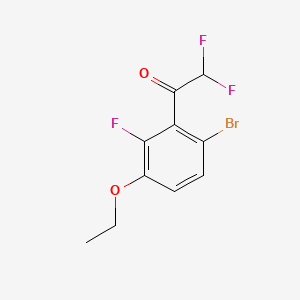
![2-[(4-methoxynaphthalen-1-yl)methyl]guanidine;sulfuric acid](/img/structure/B14772515.png)
